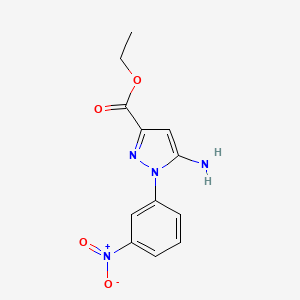
4-Trifluoromethylbenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylbenzylzinc chloride is an organozinc compound with the molecular formula C₈H₆ClF₃Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its high reactivity and selectivity, making it a valuable tool in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trifluoromethylbenzylzinc chloride can be synthesized through the reaction of 4-trifluoromethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as purification and stabilization to meet commercial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethylbenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium catalysts, halides, and other organometallic compounds.
Major Products Formed: The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Trifluoromethylbenzylzinc chloride has a wide range of applications in scientific research:
Biology: Researchers utilize this compound to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 4-trifluoromethylbenzylzinc chloride involves the transfer of the trifluoromethylbenzyl group to a target molecule. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
4-Trifluoromethylbenzyl chloride: A precursor in the synthesis of 4-trifluoromethylbenzylzinc chloride.
4-Trifluoromethylphenylzinc chloride: Another organozinc compound with similar reactivity but different structural features.
4-Trifluoromethylbenzylmagnesium chloride: A Grignard reagent with comparable applications in organic synthesis.
Uniqueness: this compound is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its trifluoromethyl group imparts distinct electronic properties, making it particularly useful in the synthesis of complex molecules with specific functional groups .
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLYJFBLGXGPU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)

